molecular formula C24H34ClN3O7S2 B2702674 ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216691-67-6

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2702674
CAS No.: 1216691-67-6
M. Wt: 576.12
InChI Key: QTYGFFBVHFCOET-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H34ClN3O7S2 and its molecular weight is 576.12. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS No. 1216419-32-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C27H40ClN3O7S2C_{27}H_{40}ClN_{3}O_{7}S_{2} with a molecular weight of 618.2 g/mol. The compound features several functional groups, including sulfamoyl, benzamido, and carboxylate groups, which may contribute to its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC27H40ClN3O7S2
Molecular Weight618.2 g/mol
CAS Number1216419-32-7

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of new compounds. For example, a study on related compounds demonstrated that certain derivatives exhibited EC50 values (the concentration required to achieve half-maximal effect) in the low micromolar range against HBV. Although specific data for our compound is not available yet, it is hypothesized that similar mechanisms may be at play.

Case Studies

  • Study on Sulfamoyl Compounds : A series of sulfamoyl derivatives were tested for their antiviral activities. Compounds with similar functionalities showed promising results against various viral strains, indicating that this compound may also possess such activities.
  • Mechanistic Insights : Research into the mechanism of action for related compounds suggests that they may inhibit viral replication by interfering with viral polymerases or other essential enzymes. This mechanism could be relevant for our compound as well.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HBV
CytotoxicityLow cytotoxicity at high concentrations
Enzyme InhibitionPotential inhibition of viral polymerases

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O7S2.ClH/c1-5-34-24(29)21-19-10-11-26(2)16-20(19)35-23(21)25-22(28)17-6-8-18(9-7-17)36(30,31)27(12-14-32-3)13-15-33-4;/h6-9H,5,10-16H2,1-4H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYGFFBVHFCOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.